molecular formula C28H28N4O B12137373 N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide

N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide

Cat. No.: B12137373
M. Wt: 436.5 g/mol
InChI Key: LSWWCKPXWTZFMV-UHFFFAOYSA-N
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Description

N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide is a complex organic compound that features a quinoxaline core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline core One common method involves the cyclization of o-phenylenediamine with a diketone to form the quinoxaline ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoxaline core or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, potentially altering the compound’s properties.

Scientific Research Applications

N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets in biological systems. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-methyl-N-(1-methylpiperidin-4-yl)-4-phenylthiazole-5-carboxamide
  • 4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzamide
  • N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide

Uniqueness

N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide is unique due to its specific quinoxaline core and the combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H28N4O

Molecular Weight

436.5 g/mol

IUPAC Name

N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide

InChI

InChI=1S/C28H28N4O/c1-31-17-15-23(16-18-31)32(2)28(33)22-13-14-24-25(19-22)30-27(21-11-7-4-8-12-21)26(29-24)20-9-5-3-6-10-20/h3-14,19,23H,15-18H2,1-2H3

InChI Key

LSWWCKPXWTZFMV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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